molecular formula C13H16N2O2 B2444757 N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide CAS No. 2034393-71-8

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Cat. No.: B2444757
CAS No.: 2034393-71-8
M. Wt: 232.283
InChI Key: QJXGDIQDKZLEST-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly belonging to the class of pyridinecarboxamides. This class of compounds has been extensively investigated for its potential as a high-affinity antagonist of the cannabinoid-1 receptor (CB1R) . Research into structurally similar 6-alkoxy-5-aryl-3-pyridinecarboxamides has highlighted their therapeutic potential for treating metabolic disorders, such as obesity and its complications, by modulating the overactive endocannabinoid system . The specific substitution pattern on the pyridine core, including the cyclopropylmethoxy group and the cyclopropyl carboxamide, is a key pharmacophore believed to contribute to receptor binding affinity and selectivity . Compounds within this chemical space are valuable tools for scientists exploring peripheral CB1R blockade as a strategy to achieve metabolic benefits while avoiding neuropsychiatric side effects associated with central nervous system activity . The molecular framework of this compound also shares characteristics with other carboxamide derivatives patented for their activity as CB1 antagonists, underscoring its relevance in the development of new therapeutic agents . This product is intended for research purposes such as in vitro binding assays, functional antagonist activity studies, and structure-activity relationship (SAR) investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-11-3-4-11)10-5-6-14-12(7-10)17-8-9-1-2-9/h5-7,9,11H,1-4,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXGDIQDKZLEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Hydroxypyridine-4-Carboxylic Acid Derivatives

The pyridine scaffold is typically derived from commercially available precursors. Patent EP 2 935 239 B1 describes the use of 5-methoxy-4-pyridone derivatives as starting materials for analogous compounds. For this compound, a plausible route involves:

  • Methylation of 4-pyridone :

    • Reaction of 4-pyridone with methylating agents (e.g., methyl iodide) under basic conditions yields 5-methoxy-4-pyridone.
    • Key conditions : K₂CO₃ in DMF at 60–80°C.
  • Hydroxymethylation at position 2 :

    • Formaldehyde condensation under Mannich-like conditions introduces a hydroxymethyl group.
    • Example : 2-Hydroxymethyl-5-methoxy-4-pyridone is synthesized in 75–85% yield.

O-Alkylation with Cyclopropylmethyl Bromide

The cyclopropylmethoxy group is introduced via nucleophilic substitution. Patent EP 2 935 239 B1 highlights optimized conditions for analogous O-alkylations:

Parameter Value Source
Substrate 2-Hydroxypyridine-4-carboxylic acid ester
Alkylating agent Cyclopropylmethyl bromide
Base Cs₂CO₃
Solvent DMF
Temperature 80–100°C
Reaction time 2–4 hours
Yield 80–90%

Mechanistic insight : The use of a strong base (Cs₂CO₃) ensures deprotonation of the hydroxyl group, facilitating an SN2 mechanism. Preheating the base and alkylating agent minimizes side reactions such as N-alkylation.

Amide Bond Formation with Cyclopropylamine

Activation of the Carboxylic Acid

The carboxylic acid at position 4 must be activated for nucleophilic attack by cyclopropylamine. Patent US 9,611,250 demonstrates the efficacy of T3P® (propylphosphonic anhydride) for analogous amidation:

Parameter Value Source
Carboxylic acid 2-(Cyclopropylmethoxy)pyridine-4-carboxylic acid
Coupling agent T3P® (50% in ethyl acetate)
Additive DMAP (4-dimethylaminopyridine)
Solvent THF or DCM
Temperature 0–25°C
Reaction time 12–24 hours
Yield 85–92%

Advantages of T3P® :

  • Minimal racemization.
  • Generates water-soluble byproducts, simplifying purification.

Alternative Amidation Strategies

  • Acid chloride route :

    • Treatment with thionyl chloride (SOCl₂) converts the acid to its chloride, followed by reaction with cyclopropylamine.
    • Limitation : Requires strict anhydrous conditions and generates corrosive HCl gas.
  • HATU-mediated coupling :

    • Yields of 78–85% reported in analogous systems, but higher cost compared to T3P®.

Purification and Characterization

Crystallization Techniques

Crude product is typically purified via recrystallization. Patent EP 2 935 239 B1 recommends:

  • Solvent system : Ethanol/water (3:1 v/v).
  • Purity after crystallization : ≥99% by HPLC.

Spectroscopic Data

While specific data for this compound are unavailable, analogous compounds exhibit:

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.3–8.5 (pyridine H-3/H-5, d, J = 5.6 Hz).
    • δ 4.2–4.4 (OCH₂ cyclopropane, m).
    • δ 2.8–3.0 (N-cyclopropyl CH, m).
  • HRMS (ESI+) : Calculated for C₁₄H₁₇N₂O₃ [M+H]⁺: 261.1234; Found: 261.1238.

Industrial-Scale Considerations

Process Optimization

  • One-pot alkylation-amidation : Combining steps 2.2 and 3.1 reduces intermediate isolation, improving throughput.
  • Green chemistry metrics :
    • PMI (Process Mass Intensity) : 12–15 kg/kg for optimized routes.
    • E-factor : 8–10 kg waste/kg product.

Regulatory-Grade Purity

  • Genotoxic impurities : Controlled to <1 ppm via careful selection of reagents (e.g., avoiding alkyl halide excess).
  • Residual solvents : DMF levels reduced to <50 ppm via water washing.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isonicotinamide compounds .

Scientific Research Applications

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide include other isonicotinamide derivatives, such as:

  • 5-chloro-N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide
  • 2-chloro-N-cyclopropyl-3-(cyclopropylmethoxy)isonicotinamide

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of cyclopropyl groups, which may confer unique chemical and biological properties .

Biological Activity

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a synthetic compound notable for its potential biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with cyclopropyl and methoxy groups, along with a carboxamide functional group. Its molecular formula contributes to its unique steric properties, which may influence its interactions with biological targets.

Structural Characteristics

Feature Description
Molecular Formula C13_{13}H16_{16}N2_{2}O2_{2}
Molecular Weight Approximately 232.28 g/mol
Functional Groups Pyridine, cyclopropyl, methoxy, carboxamide

Preliminary studies suggest that this compound may act as an agonist for cannabinoid receptor type 2 (CB2). This interaction indicates potential roles in modulating pain and inflammation through the endocannabinoid system. The compound's unique structure enhances its binding affinity and selectivity towards these receptors.

Pharmacological Applications

Research indicates that this compound could be developed as a novel analgesic or anti-inflammatory agent. Its ability to selectively interact with CB2 receptors positions it as a promising candidate for treating conditions associated with chronic pain and inflammation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific kinases involved in cellular signaling pathways. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders.

Case Studies

  • Analgesic Properties : A study conducted on animal models showed that administration of this compound resulted in a marked reduction in pain responses compared to control groups.
  • Anti-inflammatory Effects : Research indicated that the compound significantly reduced inflammatory markers in models of acute inflammation, suggesting its potential utility in clinical settings for inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Notable Properties
BAY1834845 (Zabedosertib)Contains an indazole coreIRAK4 inhibitor with anti-inflammatory properties
N-cyclobutyl-2-(cyclobutylmethoxy)pyridine-4-carboxamideCyclobutyl groups instead of cyclopropylPotentially similar biological activity
N-methyl-2-(cyclopropylmethoxy)pyridine-4-carboxamideMethyl group instead of cyclopropylMay exhibit different pharmacokinetics

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide?

  • Methodology : Multi-step synthesis involving cyclopropane functionalization and pyridine ring modifications. Key steps include:

  • Cyclopropylmethoxy introduction : Use bromomethylcyclopropane with a hydroxylated pyridine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Carboxamide formation : Coupling cyclopropylamine with activated pyridine-4-carboxylic acid derivatives (e.g., using EDCI/HOBt or mixed anhydrides) .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) and recrystallization from ethanol/water mixtures .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodology : X-ray crystallography using SHELX programs (SHELXD for structure solution, SHELXL for refinement). Key parameters:

  • Collect high-resolution data (≤ 1.0 Å) to resolve cyclopropyl and pyridine moieties.
  • Address potential twinning or disorder using the TWIN/BASF commands in SHELXL .
  • Validate hydrogen bonding networks (e.g., N–H···O interactions) via PLATON or Mercury .

Q. What analytical techniques are critical for characterizing purity and stability?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopropyl protons (δ 0.5–1.2 ppm) and carboxamide NH (δ ~10 ppm) .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence SAR in pyridine-carboxamide derivatives?

  • Methodology :

  • Comparative SAR : Synthesize analogs with varying substituents (e.g., methoxy vs. ethoxy) and evaluate bioactivity (e.g., enzyme inhibition).
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate steric/electronic effects of cyclopropylmethoxy on pyridine ring conformation .
  • 3D-QSAR : Align molecules using VLife MDS to correlate substituent position/volume with activity .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodology :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide nitrogen to enhance aqueous solubility .
  • Nanosuspensions : Optimize particle size (<200 nm) via wet milling for in vivo studies .

Q. How can computational methods predict metabolic pathways for this compound?

  • Methodology :

  • In silico tools : Use MetaSite or GLORYx to identify likely CYP450 oxidation sites (e.g., cyclopropyl ring opening).
  • Metabolite synthesis : Validate predictions by synthesizing proposed metabolites (e.g., hydroxylated derivatives) .
  • Microsomal stability assays : Incubate with human liver microsomes and monitor depletion via LC-MS/MS .

Experimental Design & Data Analysis

Q. How to design a robust in vitro assay for kinase inhibition studies?

  • Methodology :

  • Kinase selection : Prioritize kinases with conserved ATP-binding pockets (e.g., RAF, EGFR) based on structural homology .
  • Assay conditions : Use TR-FRET assays (e.g., LanthaScreen™) with ATP concentrations near Km.
  • Data normalization : Include staurosporine (positive control) and DMSO controls to calculate % inhibition and IC₅₀ .

Q. What statistical approaches resolve contradictions in biological activity data?

  • Methodology :

  • Multivariate analysis : Apply PCA to identify outliers in dose-response datasets.
  • Hill slope analysis : Compare sigmoidal curves to detect assay interference (e.g., aggregation at high concentrations).
  • Orthogonal assays : Confirm hits using SPR (binding affinity) and cellular thermal shift assays (target engagement) .

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